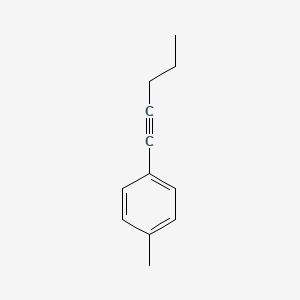
1-Methyl-4-pent-1-ynyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-pent-1-ynyl-benzene is an organic compound with the molecular formula C12H14. It is a derivative of benzene, where a methyl group and a pent-1-ynyl group are attached to the benzene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-pent-1-ynyl-benzene can be synthesized through several methods. One common approach involves the alkylation of toluene (methylbenzene) with 1-pentynyl halide in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the halide .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to couple 1-bromo-4-methylbenzene with 1-pentyne. This method offers high yields and selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-pent-1-ynyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Hydrogenation of the alkyne group can be achieved using catalysts such as palladium on carbon, leading to the formation of 1-Methyl-4-pentylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 1-Methyl-4-pentylbenzene.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
1-Methyl-4-pent-1-ynyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Methyl-4-pent-1-ynyl-benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The alkyne group can participate in reactions such as hydrogenation or cycloaddition, leading to various products with different properties .
Comparison with Similar Compounds
1-Methyl-4-(4-methyl-pent-1-ynyl)-benzene: Similar structure but with an additional methyl group on the pent-1-ynyl chain.
1-Methyl-4-(1-pentyn-1-yl)benzene: Another isomer with a similar molecular formula but different structural arrangement.
Uniqueness: 1-Methyl-4-pent-1-ynyl-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other similar compounds .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-methyl-4-pent-1-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-3-4-5-6-12-9-7-11(2)8-10-12/h7-10H,3-4H2,1-2H3 |
InChI Key |
CFYGOIWKDRCRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


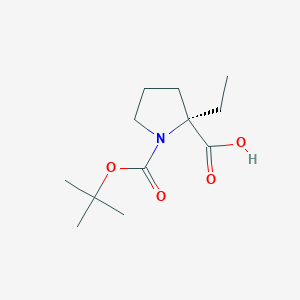
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
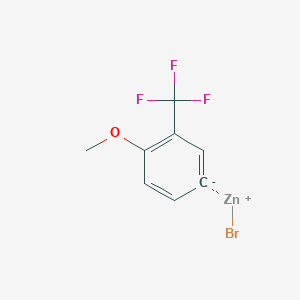
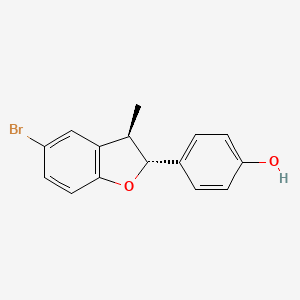
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
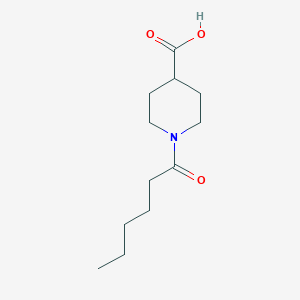
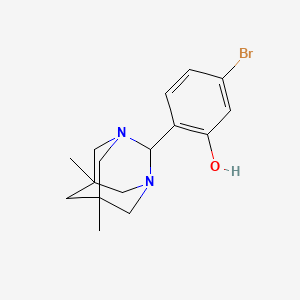
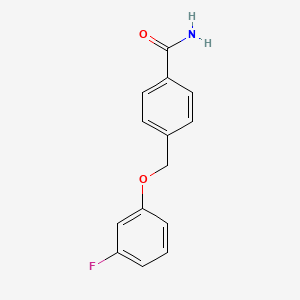
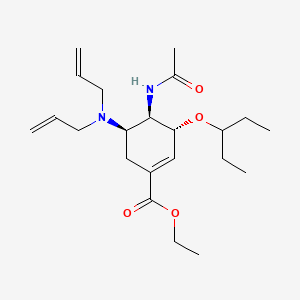
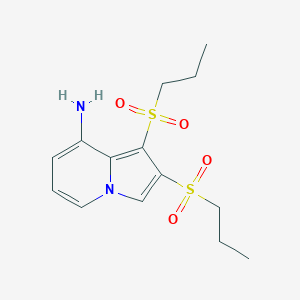
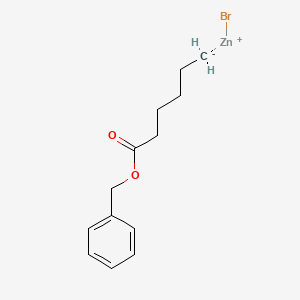
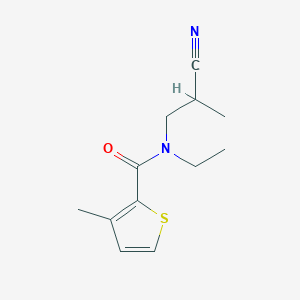
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
